![molecular formula C22H20ClN5O2S B2572186 N-(2-éthoxyphényl)-2-[(5-(2-chlorophényl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 886928-19-4](/img/structure/B2572186.png)
N-(2-éthoxyphényl)-2-[(5-(2-chlorophényl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a derivative of 1,2,4-triazole. It was synthesized with the aim of obtaining potential anti-inflammatory compounds . The results suggest that this compound exhibits remarkable activity when compared with indomethacin even in the absence of a carboxyl group in its structure, which reduces the possibility of gastric irritation .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-triazole ring, a pyrrole ring, and a phenyl ring. The compound also contains a sulfanyl group and an ethoxyphenyl group .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Applications De Recherche Scientifique
Catalyse
Ce composé a été étudié pour ses propriétés catalytiques. Plus précisément, des complexes de zinc supportés par des ligands de type pyridine-N-oxyde, qui incluent ce composé, ont été synthétisés et étudiés. Ces complexes servent de catalyseurs très efficaces pour la réaction d'addition de Michael de thiol. Dans cette réaction, les thiols réagissent avec les cétones α,β-insaturées, et les complexes de zinc facilitent le processus. La charge du catalyseur peut être aussi faible que 0,01 mol% .
Développement de médicaments
Un autre dérivé de ce composé, le fumarate de 1-[5-(2-fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-méthylméthanamine (TAK-438), a été identifié comme candidat médicament. TAK-438 semble prometteur pour le traitement du reflux gastro-œsophagien (RGO), des ulcères peptiques et d'autres affections liées à l'acidité .
Orientations Futures
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compound’s pronounced docking properties and biological activity .
Mécanisme D'action
Target of Action
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . The downstream effects include the inhibition of the expression and production of Th2 cytokines .
Pharmacokinetics
Similar compounds with heterocyclic nuclei have been found to have high chemotherapeutic values , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially be beneficial in conditions where Th2 cells or cytokines are implicated.
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQBNUHLZRCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

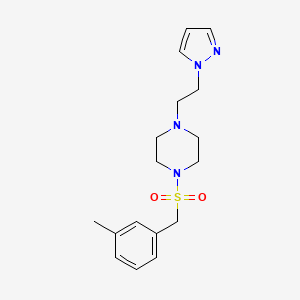
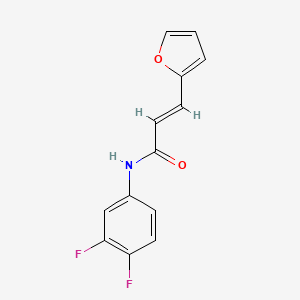
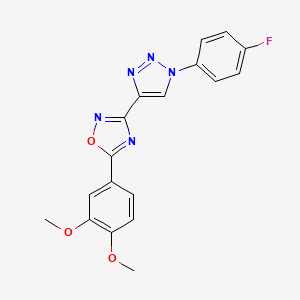
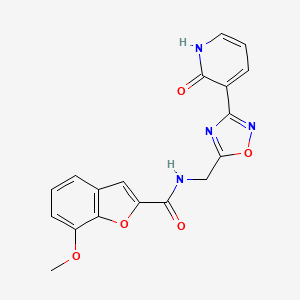



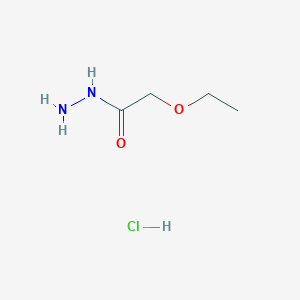
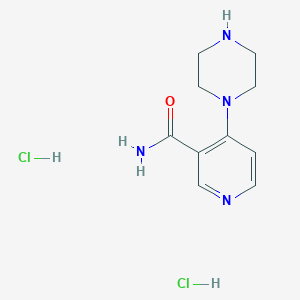

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
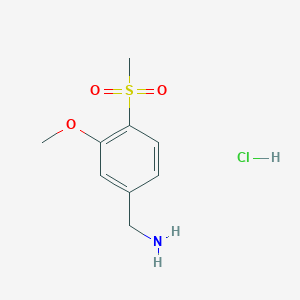
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)